[4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate
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Overview
Description
[4-(Difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to a methyl 2,2-dimethylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate typically involves the introduction of the difluoromethyl group to the phenyl ring, followed by esterification with 2,2-dimethylpropanoic acid. Common synthetic routes include:
Halogenation and Substitution: Starting with a phenyl compound, a difluoromethyl group can be introduced using reagents like difluoromethyl halides under specific conditions.
Esterification: The resulting difluoromethylated phenyl compound is then esterified with 2,2-dimethylpropanoic acid using catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like distillation and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
[4-(Difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)phenyl]methyl 2,2-dimethylpropanoate
- [4-(Chloromethyl)phenyl]methyl 2,2-dimethylpropanoate
- [4-(Methoxyphenyl)phenyl]methyl 2,2-dimethylpropanoate
Uniqueness
[4-(Difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and biological activity profiles.
Properties
Molecular Formula |
C13H16F2O2 |
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Molecular Weight |
242.26 g/mol |
IUPAC Name |
[4-(difluoromethyl)phenyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H16F2O2/c1-13(2,3)12(16)17-8-9-4-6-10(7-5-9)11(14)15/h4-7,11H,8H2,1-3H3 |
InChI Key |
WUWGJBOUYXUILS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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